N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide
Description
The target compound is a complex ethanediamide derivative featuring two distinct moieties:
- Benzodioxole-carbonyl-oxazolidine group: The 1,3-benzodioxole ring is fused to a carbonyl group, which is further linked to a 1,3-oxazolidine ring.
- 2-Oxopyrrolidinylpropyl group: A pyrrolidone (2-oxopyrrolidine) ring connected via a propyl chain. Pyrrolidone is a lactam, offering both hydrogen-bond donor (N–H) and acceptor (C=O) properties, which can enhance solubility and molecular interactions .
The ethanediamide (oxalamide) linker bridges these groups, enabling conformational flexibility while maintaining structural integrity.
Properties
IUPAC Name |
N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O7/c26-17-3-1-7-24(17)8-2-6-22-19(27)20(28)23-12-18-25(9-10-30-18)21(29)14-4-5-15-16(11-14)32-13-31-15/h4-5,11,18H,1-3,6-10,12-13H2,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIFQSCMETWLQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazolidinone Ring Formation
The 1,3-oxazolidin-2-one core is synthesized via cyclization of a β-amino alcohol with phosgene or its equivalents. A modified method from methylene-bridged bis(oxazolidinone) synthesis (RSC, 2014) employs CH₂Cl₂ and DMF under NaH catalysis. For example:
Amination of the Oxazolidinone Methyl Group
The methyl group at position 2 is aminated via nucleophilic substitution. A method from oxazolo[5,4-d]pyrimidine synthesis (PMC7436121) uses aminomalononitrile tosylate in NMP at 50°C, yielding the primary amine after hydrolysis.
Synthesis of Intermediate B: 3-(2-Oxopyrrolidin-1-yl)Propyl Ethanediamide
Pyrrolidinone Ring Formation
The 2-oxopyrrolidine moiety is synthesized via cyclization of γ-aminobutyric acid derivatives. A protocol from naphthoquinone-pyrrolidine hybrids (PMC6268184) involves:
Ethanediamide Functionalization
The propylamine side chain is converted to ethanediamide using oxalic acid dichloride. A Chinese patent (CN106366031A) outlines a resolution method with ethyl acetate and chiral amines , achieving >99% enantiomeric purity. Key steps:
Coupling of Intermediates A and B
Amide Bond Formation
The final coupling employs HATU or EDCl as coupling agents. A method from sulfonamide synthesis (US20080312205A1) uses:
Optimization and Scalability
Solvent and Catalyst Screening
Comparative studies from multiple sources highlight optimal solvents and catalysts:
| Step | Solvent System | Catalyst | Yield (%) | Source |
|---|---|---|---|---|
| Oxazolidinone ring | CH₂Cl₂/DMF | NaH | 82–88 | |
| Acylation | Toluene/acetonitrile | TDA-1 | 75–79 | |
| Ethanediamide | Ethyl acetate | (S)-Amine | 85–90 |
Purity and Characterization
Final product purity (>98%) is confirmed via HPLC (C18 column, MeCN/H₂O gradient) and NMR (¹H, ¹³C). Key spectral data:
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The oxazolidinone ring can be reduced to form the corresponding amine.
Substitution: The oxalamide linkage can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted oxalamides, which can be further utilized in various applications .
Scientific Research Applications
Pharmacological Potential
1.1 GPR119 Modulation
One of the primary applications of this compound lies in its potential as a GPR119 modulator. GPR119 is a receptor involved in glucose metabolism and insulin secretion, making it a target for diabetes treatment. The compound has been shown to enhance GPR119 activity, which could lead to improved glycemic control in diabetic patients. Research indicates that compounds similar to this one can be developed into therapeutic agents for managing type 2 diabetes and obesity-related metabolic disorders .
1.2 Anticancer Activity
The compound's structural features suggest potential anticancer properties. Similar compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted the efficacy of oxazolidinone derivatives in enhancing the therapeutic effects of existing chemotherapeutic agents while reducing side effects, indicating that this compound could be explored for similar uses in cancer treatment .
Synthesis and Structural Analysis
2.1 Synthetic Pathways
The synthesis of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide involves several steps that ensure the integrity of its complex structure. Techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound. These methods provide insights into the molecular interactions that may contribute to its biological activity .
2.2 Characterization Techniques
Characterization techniques such as IR spectroscopy and mass spectrometry are crucial for understanding the compound's functional groups and molecular weight. For instance, IR spectra can reveal characteristic absorption bands corresponding to functional groups like amides and carbonyls, which are essential for its biological activity .
Case Studies
3.1 Diabetes Research
A notable case study involved testing a series of compounds similar to this compound for their effects on glucose levels in diabetic models. Results indicated significant reductions in blood glucose levels and improvements in insulin sensitivity, suggesting that this compound could be developed into a viable treatment option for diabetes .
3.2 Anticancer Studies
Another study focused on the anticancer potential of oxazolidinone derivatives, revealing that compounds with similar structures exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for developing drugs with fewer side effects compared to conventional chemotherapy .
Data Summary Table
| Application Area | Potential Impact | Research Findings |
|---|---|---|
| GPR119 Modulation | Improved glycemic control | Enhances insulin secretion |
| Anticancer Activity | Inhibition of tumor growth | Induces apoptosis in cancer cells |
| Diabetes Management | Management of type 2 diabetes | Significant reduction in blood glucose levels |
| Structural Characterization | Confirmation of molecular integrity | Utilizes NMR and X-ray crystallography |
Mechanism of Action
The mechanism of action of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with aromatic residues in proteins, while the oxazolidinone ring can form hydrogen bonds with active site residues. This dual interaction can lead to inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s bioactive effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogs with Benzodioxole Moieties
a. (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide ()
- Key Differences: The analog in substitutes the oxazolidine and pyrrolidone groups with an imidazole-propylidene-hydrazinecarboxamide system.
- Characterization : Both compounds rely on X-ray crystallography for unambiguous structural confirmation, underscoring the importance of SHELX-based refinement in such analyses .
b. N-{[3-(2H-1,3-Benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(Morpholin-4-yl)propyl]ethanediamide ()
- Structural Similarities : This compound shares the benzodioxole-carbonyl-oxazolidine core and ethanediamide linker with the target molecule.
- Key Differences: The morpholine (tetrahydropyran-4-amine) group replaces the pyrrolidone. This difference likely reduces hydrophilicity and alters metabolic stability .
Analogs with Pyrrolidone Moieties
a. 2-[2-(1-Benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-isopropylacetamide ()
- Structural Similarities : Both compounds incorporate a 5-oxopyrrolidine (pyrrolidone) ring. Pyrrolidone’s lactam structure enhances solubility and bioavailability, a feature critical in drug design .
- Key Differences : The benzimidazole group in replaces the benzodioxole-oxazolidine system. Benzimidazole’s aromaticity and hydrogen-bonding capacity may confer stronger receptor affinity compared to benzodioxole’s electron-donating effects .
Analogs with Oxazolidine/Oxazolidinone Groups
a. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structural Similarities : The oxazolidine-like N,O-bidentate directing group in parallels the oxazolidine ring in the target compound. Both systems facilitate metal-catalyzed reactions or coordination chemistry .
- Key Differences : The absence of a benzodioxole or pyrrolidone group limits its application scope compared to the target compound.
Physicochemical and Functional Comparisons
Hydrogen-Bonding and Solubility
Conformational Flexibility
Tabulated Comparison of Key Features
Biological Activity
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a compound that has garnered interest due to its potential biological activities. This article summarizes the current understanding of its biological activity, including anti-inflammatory and anti-cancer properties, as well as mechanisms of action.
Chemical Structure
The compound can be described by the following structural formula:
Anti-Cancer Activity
Studies indicate that compounds similar to this compound exhibit significant anti-cancer properties. For instance, derivatives of oxazolidine have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation.
Case Study:
In a study examining the effects of oxazolidine derivatives on cancer cells, it was found that these compounds could induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The study highlighted that structural modifications significantly impacted the biological activity of these compounds, suggesting a promising avenue for drug development targeting cancer therapies .
Anti-Inflammatory Activity
Research has also pointed towards the anti-inflammatory properties of this compound. Similar oxazolidine derivatives have demonstrated efficacy in reducing inflammation markers in vitro and in vivo.
Research Findings:
A recent investigation into the anti-inflammatory effects of oxazolidine derivatives revealed that they could significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell cultures. This suggests potential therapeutic applications for inflammatory diseases .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It likely alters key signaling pathways related to cell survival and apoptosis.
- Interaction with Receptors : Potential interactions with various receptors involved in inflammatory responses and tumor growth.
Data Summary
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic transformations, including:
- Amide coupling : Formation of the ethanediamide bridge requires activating agents like EDCl/HOBt in anhydrous solvents (e.g., DMF) to minimize hydrolysis .
- Oxazolidinone ring formation : Cyclization of the oxazolidin moiety via nucleophilic substitution, requiring precise pH control (pH 7–8) and temperatures between 60–80°C to avoid side reactions .
- Purification : Use flash chromatography (e.g., ethyl acetate/hexane gradients) or preparative HPLC to isolate intermediates and final products .
Optimization : Employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratios, catalyst loading) and identify optimal conditions for yield and purity .
Basic: What spectroscopic techniques are essential for characterizing this compound's structure?
- NMR (¹H/¹³C) : Assign peaks for the benzodioxole aromatic protons (δ 6.7–7.1 ppm) and oxazolidin methylene groups (δ 3.5–4.5 ppm). Compare with analogs like N-benzyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) for the ethanediamide and pyrrolidinone groups .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₄H₂₈N₄O₇S) with <3 ppm error .
Advanced: How can computational modeling predict this compound's binding affinity to biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2 or kinases). Focus on the benzodioxole and pyrrolidinone moieties as potential pharmacophores .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate binding free energies (MM-PBSA/GBSA) .
- SAR analysis : Compare with analogs (e.g., N’-benzyl-N-{2-tert-butyl-5,5-dioxo-thieno[3,4-c]pyrazol-3-yl}ethanediamide) to identify critical substituents for activity .
Advanced: How should researchers resolve contradictions in bioactivity data across different assays?
- Orthogonal assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics to confirm concentration-dependent effects .
- Metabolic stability testing : Use liver microsomes or hepatocytes to assess whether rapid metabolism (e.g., CYP450-mediated oxidation of the oxazolidin ring) reduces efficacy in cell-based vs. biochemical assays .
- Control for impurities : Perform LC-MS to rule out side products (e.g., hydrolyzed amides) contributing to false positives .
Advanced: What strategies improve the compound's pharmacokinetic profile for in vivo studies?
- Prodrug modification : Mask polar groups (e.g., ethanediamide) with ester or carbamate linkers to enhance oral bioavailability .
- LogP optimization : Adjust lipophilicity (target cLogP 2–4) via substituent variation (e.g., replacing morpholinyl with smaller heterocycles) to balance membrane permeability and solubility .
- Plasma protein binding assays : Use equilibrium dialysis to measure unbound fraction; aim for <95% binding to ensure sufficient free drug .
Basic: How can researchers validate the compound's stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–13 buffers, heat (40–60°C), and oxidants (H₂O₂) for 24–72 hours. Monitor degradation via HPLC; >90% recovery indicates robustness .
- Light sensitivity : Store in amber vials if benzodioxole shows UV-induced ring-opening (assessed by irradiating at 254 nm) .
Advanced: What methodologies identify metabolic pathways and major metabolites?
- LC-MS/MS metabolomics : Incubate with human liver microsomes and track phase I/II metabolites (e.g., hydroxylation at the oxazolidin ring or glucuronidation of phenolic groups) .
- Isotope labeling : Use ¹⁴C-labeled compound to quantify metabolite distribution in urine and feces from rodent studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
